9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Overview
Description
9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol . It is a fluorinated derivative of benzoxazepine, a class of compounds known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the following steps:
Fluorination: Introduction of a fluorine atom into the benzoxazepine ring.
Cyclization: Formation of the oxazepine ring through cyclization reactions.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. standard organic synthesis techniques involving batch reactors and controlled reaction conditions are likely employed .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzoxazepine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a synthetic intermediate .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Potential applications in drug development due to its structural similarity to bioactive compounds .
Industry:
Mechanism of Action
The exact mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its fluorinated benzoxazepine structure. This interaction can modulate biological pathways and exert its effects .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzoxazepine: Lacks the fluorine atom, resulting in different reactivity and biological activity.
9-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine: Chlorinated derivative with distinct chemical properties.
Uniqueness:
Properties
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMKXYNLLKQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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